molecular formula C25H20N2O6S B11567231 ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11567231
M. Wt: 476.5 g/mol
InChI Key: URBVKGDDQSWMLZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines chromeno, pyrrol, and thiazole rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common approach is the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by cyclization and functional group modifications . The reaction conditions often include heating in acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chromeno, pyrrol, and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-4-32-24(31)22-13(3)26-25(34-22)27-19(14-6-5-7-15(28)11-14)18-20(29)16-10-12(2)8-9-17(16)33-21(18)23(27)30/h5-11,19,28H,4H2,1-3H3

InChI Key

URBVKGDDQSWMLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)O)C

Origin of Product

United States

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